molecular formula C28H28N2O3S2 B2911722 ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681277-03-2

ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2911722
CAS No.: 681277-03-2
M. Wt: 504.66
InChI Key: TXXVGHLFOVRKRE-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[b]thiophene derivative featuring a complex heterocyclic architecture. Its structure includes:

  • An ethyl ester group at the 3-position of the cyclopenta[b]thiophene core.
  • A sulfanyl acetamido linker bridging the thiophene ring and a 1-[(4-methylphenyl)methyl]-1H-indol-3-yl substituent.
  • The indole moiety is further substituted with a 4-methylbenzyl group, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-3-33-28(32)26-21-8-6-10-23(21)35-27(26)29-25(31)17-34-24-16-30(22-9-5-4-7-20(22)24)15-19-13-11-18(2)12-14-19/h4-5,7,9,11-14,16H,3,6,8,10,15,17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXVGHLFOVRKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the indole and thiophene rings, followed by their coupling. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of four cyclopenta[b]thiophene derivatives, including the target compound.

Compound Substituents Molecular Formula Molecular Weight Functional Group Variations
Target compound : Ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate 4-Methylbenzyl-substituted indole, sulfanyl acetamido linker, ethyl ester Likely C29H27N3O3S2 ~561.7 (estimated) Indole with methylphenyl substitution; thioether-acetamido linker
Compound A : Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Furan-2-ylformamido, phenylketone, methyl ester C23H21N3O5S 451.5 Furan-based acyl group; ketone moiety; methyl ester
Compound B : Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthiourea, ethyl ester C17H18N2O2S2 370.5 Thiourea linkage; no indole or methylphenyl substitution
Compound C : 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 4-Methoxyphenyl sulfonyl, carboxamide C17H18N2O5S2 394.5 Sulfonyl-acetamido linker; carboxamide terminus (vs. ester)

Functional and Physicochemical Insights

  • Bioisosteric Replacements :
    • Compound B replaces the indole-sulfanyl group with a phenylthiourea, reducing steric hindrance but possibly compromising target specificity .
    • Compound C uses a sulfonyl group instead of a thioether, which may alter electronic properties and metabolic stability .
  • Terminal Groups :
    • The ethyl ester in the target compound and Compound A may improve solubility compared to Compound C’s carboxamide, though esterase-mediated hydrolysis could limit bioavailability .

Biological Activity

Chemical Structure and Properties

The compound can be described by its complex structure, which includes an indole moiety, a cyclopentathiophene core, and an acetamido group. This unique combination suggests potential interactions with various biological targets.

Structure

  • Molecular Formula : C₂₃H₂₃N₃O₂S₂
  • Molecular Weight : 423.58 g/mol

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant anticancer properties. A study published in Nature highlighted the ability of indole derivatives to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Case Study:

A recent screening of a drug library identified a compound structurally related to ethyl 2-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate that showed promising results against various cancer cell lines, demonstrating an IC50 value in the low micromolar range .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound may target:

  • PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis.
  • MAPK Pathway : Disruption of this pathway affects cell proliferation and differentiation.

Anti-inflammatory Activity

In addition to anticancer effects, similar compounds have shown anti-inflammatory properties. The presence of the indole structure is known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of related compounds. For instance:

  • Cell Viability Assays : These studies demonstrated that the compound significantly reduces viability in various cancer cell lines (e.g., HeLa, MCF7) at concentrations ranging from 10 µM to 50 µM.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF720Cell cycle arrest

In Vivo Studies

Preliminary in vivo studies using murine models have shown that administration of the compound leads to tumor growth inhibition without significant toxicity. The maximum tolerated dose was determined to be higher than the effective dose for tumor suppression, indicating a favorable therapeutic index.

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